1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde

Catalog No.
S13804309
CAS No.
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbalde...

Product Name

1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde

IUPAC Name

1-(3-hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-8(2,11)3-4-9(7-10)5-6-9/h7,11H,3-6H2,1-2H3

InChI Key

VDYDYDAWNBSRSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1(CC1)C=O)O

1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde is an organic compound characterized by its unique cyclopropane structure combined with a hydroxyl group and an aldehyde functional group. The molecular formula for this compound is C8H14O2C_8H_{14}O_2, and its structure features a cyclopropane ring, which contributes to its distinctive chemical properties. The presence of the hydroxyl group (–OH) and the aldehyde group (–CHO) indicates potential reactivity in various

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
  • Reduction: The aldehyde can be reduced to form a primary alcohol.
  • Nucleophilic Substitution: The aldehyde can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.

These reactions are crucial for synthesizing derivatives and modifying the compound for various applications.

Synthesis of 1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde can be achieved through various methods:

  • Starting Material: The synthesis typically begins with cyclopropanol or its derivatives.
  • Functional Group Introduction: The hydroxyl and aldehyde groups can be introduced via selective oxidation of alcohols or reduction of carboxylic acids.
  • Catalytic Methods: Utilizing catalysts can enhance yields and selectivity during synthesis.

These methods allow chemists to tailor the synthesis according to desired purity and yield specifications.

The compound has several applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in drug synthesis or as a lead compound for developing new therapeutic agents.
  • Flavoring Agents: Its structural features might contribute to flavor profiles in food chemistry.
  • Chemical Research: Used as a model compound to study reaction mechanisms involving cyclopropanes and aldehydes.

Interaction studies involving 1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde focus on its reactivity with biological macromolecules. These studies help elucidate how the compound interacts with enzymes, receptors, or other cellular components, which is essential for understanding its potential therapeutic effects.

Several compounds share structural similarities with 1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(3-Methylbutyl)cyclohexanolC11H22OC_{11}H_{22}OContains a hydroxyl group but lacks the cyclopropane ring.
1-MethylbutylcyclopropaneC8H16C_8H_{16}Similar cyclopropane structure but without functional groups like hydroxyl or aldehyde.
2-Hydroxy-3-methylbutanalC5H10O2C_5H_{10}O_2Contains both hydroxyl and aldehyde groups but is not cyclic.

Uniqueness

The uniqueness of 1-(3-Hydroxy-3-methylbutyl)cyclopropane-1-carbaldehyde lies in its combination of a cyclopropane ring with both hydroxyl and aldehyde functional groups. This specific arrangement allows for distinct chemical reactivity and potential biological activity that may not be present in other similar compounds. The cyclopropane structure contributes to unique strain and reactivity patterns that are valuable in synthetic organic chemistry.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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